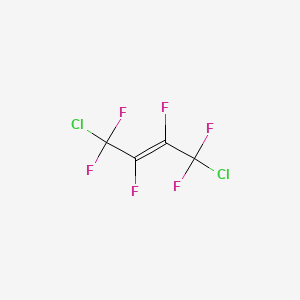

1,4-Dichlorohexafluoro-2-butene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-dichloro-1,1,2,3,4,4-hexafluorobut-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2F6/c5-3(9,10)1(7)2(8)4(6,11)12 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERQHTTXGFFYIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)Cl)F)(C(F)(F)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396910 | |

| Record name | 1,4-dichloro-1,1,2,3,4,4-hexafluorobut-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360-88-3 | |

| Record name | 1,4-Dichloro-1,1,2,3,4,4-hexafluoro-2-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=360-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-dichloro-1,1,2,3,4,4-hexafluorobut-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Fluorinated Alkenes Within Modern Organic Chemistry

Fluorinated alkenes, a class of unsaturated hydrocarbons where at least one hydrogen atom is replaced by fluorine, hold a significant position in modern organic chemistry. numberanalytics.com The introduction of fluorine into an alkene molecule dramatically alters its physical, chemical, and biological properties compared to its non-fluorinated analogs. numberanalytics.com This is due to the unique characteristics of the carbon-fluorine bond, which is one of the strongest bonds in organic chemistry, and the high electronegativity of fluorine. wikipedia.org These modifications include enhanced thermal stability, altered polarity and lipophilicity, and unique reactivity, making fluorinated alkenes valuable intermediates in the synthesis of a wide array of complex molecules. numberanalytics.com

The field of organofluorine chemistry, which encompasses the study of these compounds, has a profound impact on numerous sectors of daily life and technology. wikipedia.org Fluorinated compounds are integral to the development of pharmaceuticals, agrochemicals, advanced materials like fluoropolymers, refrigerants, and surfactants. wikipedia.org In medicinal chemistry, the incorporation of fluorine can improve a drug's metabolic stability and binding affinity. numberanalytics.comresearchgate.net It is estimated that introducing a carbon-fluorine bond can increase the probability of a drug candidate's success significantly. wikipedia.org

In materials science, fluorinated alkenes are the monomers for producing fluoropolymers with exceptional properties, such as high chemical inertness and thermal stability. numberanalytics.comresearchgate.net A well-known example is Polytetrafluoroethylene (PTFE), used in non-stick coatings and various high-performance applications. numberanalytics.comworktribe.com Furthermore, fluorinated compounds are used as research tools to probe biological processes and in the development of agricultural chemicals. numberanalytics.com The synthesis of these valuable molecules often relies on specialized techniques and reagents for introducing fluorine into organic structures. numberanalytics.comelsevier.com

Significance of 1,4 Dichlorohexafluoro 2 Butene As a Distinct Halogenated Hydrocarbon

1,4-Dichlorohexafluoro-2-butene is a halogenated hydrocarbon with the chemical formula C4Cl2F6. lookchem.com As a perhalogenated olefin, where all hydrogen atoms have been replaced by halogens, it exhibits distinct chemical properties that make it a compound of interest in specialized areas of chemical synthesis. The presence of both chlorine and fluorine atoms on the butene backbone contributes to its unique reactivity.

Below are some of the key physical and chemical properties of this compound:

| Property | Value |

| Molecular Formula | C4Cl2F6 |

| Molecular Weight | 232.94 g/mol |

| CAS Number | 20972-44-5 |

| Boiling Point (estimate) | 67.98°C |

| Density (estimate) | 1.6250 g/cm³ |

| Refractive Index (estimate) | 1.3510 |

| LogP (estimate) | 3.80020 |

| Data sourced from reference lookchem.com |

The synthesis of this compound can be achieved through various routes, often involving the halogenation of a fluorinated or chlorinated starting material. One documented synthetic pathway involves the reaction of hexafluoro-1,3-butadiene (B1630412) with chlorine. lookchem.com Another related compound, 2,3-dichlorohexafluoro-2-butene, can be synthesized via the vapor-phase catalytic fluorination of hexachlorobutadiene. bit.edu.cnsigmaaldrich.com The specific arrangement of chlorine and fluorine atoms in this compound makes it a potential building block for creating more complex fluorinated molecules. Its non-fluorinated analogue, 1,4-dichlorobut-2-ene, is a known precursor to various heterocycles and has been used in the synthesis of the natural product sceptrin. wikipedia.orgnih.gov

Historical Development and Evolving Research Trajectories of Perhalogenated Olefins

Established Synthetic Routes and Mechanistic Elucidation

The synthesis of this compound and its isomers often relies on a series of well-documented reaction types, including fluorination of chlorinated precursors, dechlorination, and the hydrogenation of alkynes. These foundational methods provide the basis for industrial production.

Vapor-Phase Catalytic Fluorination from Halogenated Precursors (e.g., Hexachlorobutadiene)

A primary route for synthesizing fluoroalkenes involves the vapor-phase catalytic fluorination of highly chlorinated compounds. For instance, a multi-step process starting from hexachlorobutadiene has been developed for producing related hexafluorobutenes. researchgate.net In this process, the precursor is subjected to high temperatures in the presence of a catalyst and a fluorinating agent, which systematically replaces chlorine atoms with fluorine.

This chlorofluorination reaction is a cornerstone in the production of many hydrofluoroolefins (HFOs). While direct synthesis of this compound from hexachlorobutadiene is not explicitly detailed in the provided results, the synthesis of its isomer, (E/Z)-2,3-dichlorohexafluoro-2-butene, via this method is well-established. researchgate.net This process typically involves passing the vaporized halogenated precursor over a heated catalyst bed.

Table 1: Vapor-Phase Fluorination of Hexachlorobutadiene

| Precursor | Product Isomer | Catalyst System | Key Process |

|---|

This table illustrates a known process for a structural isomer, highlighting the general methodology.

Chromium-based catalysts are pivotal in the vapor-phase fluorination of chlorinated hydrocarbons. researchgate.net These catalysts, often in the form of chromium oxides, facilitate the exchange of chlorine atoms for fluorine. The activity of these catalysts is closely linked to the oxidation state of chromium, and they may be enhanced with various promoters to improve performance and longevity.

Liquid-Phase Dechlorination Reactions (e.g., with Zinc in DMF)

Dechlorination reactions in the liquid phase offer another strategic pathway in the synthesis of fluorinated butenes. This step is often used to create carbon-carbon double or triple bonds by removing chlorine atoms from adjacent carbons. A notable example is the dechlorination of (E/Z)-2,3-dichlorohexafluoro-2-butene to form 1,1,1,4,4,4-hexafluoro-2-butyne. researchgate.net This specific reaction is effectively carried out using zinc powder in a dimethylformamide (DMF) solvent. researchgate.net The use of a metal reductant like zinc is a common and effective strategy for this type of transformation.

Gas-Phase Catalytic Hydrogenation from Alkynes

The selective hydrogenation of alkynes is a critical step for producing specific alkene isomers. tcichemicals.com Depending on the catalyst and reaction conditions, either cis or trans alkenes can be preferentially formed. tcichemicals.com

For the synthesis of Z-isomers of hexafluorobutenes, a gas-phase hydrogenation of the corresponding alkyne is employed. researchgate.net For example, 1,1,1,4,4,4-hexafluoro-2-butyne can be hydrogenated to Z-1,1,1,4,4,4-hexafluoro-2-butene using a palladium-based catalyst. researchgate.net The choice of catalyst is crucial for stopping the reaction at the alkene stage and preventing further reduction to an alkane. Specialized catalysts, such as Lindlar's catalyst, are well-known for producing cis-alkenes from alkynes. tcichemicals.com

Table 2: Catalysts for Alkyne Hydrogenation

| Catalyst System | Product Stereochemistry | Application |

|---|---|---|

| Pd + Bi/PAF | Z-alkene (cis) | Gas-phase hydrogenation of hexafluoro-2-butyne. researchgate.net |

| Lindlar's Catalyst (Pd/CaCO₃, poisoned) | cis-alkene | General partial hydrogenation of alkynes. tcichemicals.com |

Exploration of Novel and Sustainable Synthetic Approaches

As the demand for environmentally safer chemicals grows, so does the research into more efficient, selective, and sustainable synthetic methods for producing compounds like this compound.

Chemo- and Regioselective Synthesis Strategies

Modern organic synthesis places a strong emphasis on controlling the specific outcome of a reaction. Chemo- and regioselective strategies are designed to target specific functional groups and positions within a molecule, which is particularly important when dealing with polyfunctional molecules like halogenated butenes.

For instance, the synthesis of specific haloalkenes can be achieved through controlled dehydrohalogenation reactions. beilstein-journals.org By carefully choosing the base and reaction conditions, it is possible to remove a hydrogen and a halogen atom from specific positions, leading to the desired alkene isomer. beilstein-journals.org Research into 1,3-dipolar cycloaddition reactions also highlights the drive for high regioselectivity, where reactions yield 1,4-disubstituted products exclusively, without the formation of other isomers. nih.gov Such precise control is essential for creating complex molecules with defined structures and properties, and these principles guide the development of new synthetic routes toward specific isomers of dichlorohexafluorobutene.

Catalytic Systems for Enhanced Yield and Selectivity

The use of catalytic systems is crucial in the synthesis of haloalkenes to improve reaction rates, yield, and selectivity. In the synthesis of related dichlorohexafluorobutenes, catalytic vapor-phase fluorination is a key step. For instance, the synthesis of (E/Z)-2,3-dichlorohexafluoro-2-butene from hexachlorobutadiene is effectively promoted by a chromium-based catalyst. researchgate.netbit.edu.cn While this specific process yields a different isomer, the principle demonstrates the efficacy of metal-based catalysts in fluorination reactions.

The development of novel catalysts is an ongoing challenge in this field. researchgate.net For related processes, such as the hydrochlorination of alkynes to produce haloalkenes, various catalytic systems have been explored, including those based on ruthenium, copper, and gold supported on materials like activated carbon or nitrogen-doped biochar. researchgate.net These systems aim to overcome the limitations and environmental hazards of older catalysts, such as mercuric chloride. researchgate.net The performance of these catalysts is often dependent on the support material and the dispersion of the active metal component. researchgate.net For the production of fine chemicals, solid acid catalysts like zeolites and supported nickel catalysts are also prominent in alkene oligomerization, a related industrial process. researchgate.net

Catalytic Systems in Dichlorohexafluorobutene Synthesis

| Catalyst | Reactant(s) | Product | Process Type | Reference |

|---|---|---|---|---|

| Cr-based catalyst | Hexachlorobutadiene | (E/Z)-2,3-dichlorohexafluoro-2-butene | Vapor-phase catalytic fluorination | researchgate.netbit.edu.cn |

| Pd + Bi/PAF (Porous Aluminium Fluoride) | 1,1,1,4,4,4-hexafluoro-2-butyne | Z-1,1,1,4,4,4-hexafluoro-2-butene | Gas-phase hydrogenation | researchgate.netbit.edu.cn |

Integration of Green Chemistry Principles in Synthetic Design

Green chemistry principles are increasingly being integrated into the synthesis of industrial chemicals to enhance sustainability. sruc.ac.uk These principles focus on maximizing resource efficiency and minimizing environmental impact. youtube.com Key tenets include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing safer solvents and catalysts. youtube.comnih.gov

In the context of this compound synthesis, the application of catalysis is a primary example of green chemistry in action. youtube.com Catalysts, such as the Cr-based systems used for producing related isomers, allow for more efficient reactions, which can lead to reduced energy consumption and less waste generation compared to stoichiometric reactions. researchgate.netbit.edu.cnyoutube.com The development of catalysts from renewable sources, such as biochar derived from natural materials, represents a further step in green synthetic design. researchgate.net

Another core principle is the reduction of unnecessary derivatization steps, which can be achieved through one-pot syntheses. nih.gov Designing synthetic routes that minimize intermediate purification steps reduces solvent use and potential waste. nih.gov Furthermore, the choice of solvents is critical; green chemistry encourages the use of safer solvents like water or supercritical fluids, or even solvent-free reaction conditions, to avoid the environmental and health issues associated with many traditional organic solvents. nih.govyoutube.com The ultimate goal is to design products and processes that are inherently safer and break down into harmless substances after their intended use. nih.gov

Isomer-Specific Synthesis and Separation Techniques

The synthesis of butene derivatives often results in a mixture of cis (Z) and trans (E) isomers, and the isolation of a specific isomer is a significant challenge. researchgate.netbeilstein-journals.org For instance, the vapor-phase fluorination of hexachlorobutadiene yields a mixture of (E/Z)-2,3-dichlorohexafluoro-2-butene. researchgate.netbit.edu.cn

Achieving isomer specificity can sometimes be controlled during the synthesis. In the synthesis of 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene, careful control of reaction conditions, such as the amount of potassium hydroxide (B78521) (KOH) used in dehydrobromination, allows for the selective synthesis and isolation of the pure (E)-isomer. beilstein-journals.org Isomerization from one form to another is also a possibility; the (E)-isomer of 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene was observed to transform into the (Z)-isomer upon long-term storage, and isomerization can also be induced catalytically. researchgate.netbeilstein-journals.org

Once a mixture of isomers is produced, effective separation techniques are required. Common laboratory and industrial methods include:

Distillation: This technique can be used to separate isomers if their boiling points are sufficiently different. For example, after synthesizing a mixture of bromo-hexafluorobutene isomers, the product was isolated by distillation. beilstein-journals.org

Gas Chromatography (GC): GC is an analytical method used to determine the products resulting from reactions, such as the chlorination of butadiene. nih.gov

High-Performance Liquid Chromatography (HPLC): For non-fluorinated butene analogs like 2-butene-1,4-diol, HPLC with chiral columns has been successfully used to separate cis and trans isomers. zju.edu.cnnih.gov This suggests that similar chromatographic methods could be developed for fluorinated counterparts.

Adsorption on Zeolites: All-silica zeolite RUB-41 has shown the ability to separate 1-butene (B85601) from 2-butene (B3427860) isomers in the liquid phase, indicating the potential of molecular sieves for separating structurally similar alkenes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a separation technique, 19F NMR is crucial for identifying and distinguishing between isomers. The coupling constant (J-value) between fluorine atoms can determine the configuration, with different values observed for cis and trans isomers. beilstein-journals.org

Isomer Separation and Identification Techniques

| Technique | Principle | Application Example | Reference |

|---|---|---|---|

| Distillation | Difference in boiling points | Isolation of 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene isomers | beilstein-journals.org |

| Gas Chromatography (GC) | Differential partitioning between stationary and mobile phases | Separation of dichlorobutene (B78561) isomers | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Differential adsorption on a stationary phase (e.g., chiral column) | Separation of cis and trans isomers of 2-butene-1,4-diol | zju.edu.cnnih.gov |

| Adsorption | Selective adsorption based on molecular size and shape | Separation of butene isomers using all-silica zeolite RUB-41 | researchgate.net |

| 19F NMR Spectroscopy | Difference in nuclear magnetic resonance signals (coupling constants) | Determination of (Z) and (E) configurations of halo-hexafluorobutenes | beilstein-journals.org |

Electrophilic and Nucleophilic Addition Reactions

The carbon-carbon double bond in this compound is highly electron-deficient due to the influence of the surrounding halogen atoms. This electronic nature dictates its reactivity towards electrophiles and nucleophiles. While alkenes are typically electron-rich and readily undergo electrophilic addition, the electron-withdrawing fluorine atoms in this compound diminish the nucleophilicity of the double bond, making such reactions more complex. chemistrysteps.comucr.edu

Addition of Halogens and Halogenated Compounds

The addition of halogens such as bromine (Br₂) and chlorine (Cl₂) across the double bond of an alkene is a classic electrophilic addition reaction. chemistrysteps.com In the case of fluorinated butenes, this reaction proceeds to form vicinal dihalides. For instance, studies on the closely related (E)-1,1,1,4,4,4-hexafluorobut-2-ene have shown that it reacts with bromine under UV irradiation to yield 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane. beilstein-journals.org Similarly, reaction with iodine monochloride (ICl) leads to the corresponding 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane. beilstein-journals.org

These reactions demonstrate that despite the electron-deficient nature of the double bond, halogenation can be achieved, yielding saturated haloalkanes. beilstein-journals.org The general scheme for the halogenation of this compound is anticipated to follow a similar pathway, resulting in the addition of two halogen atoms across the central double bond.

Table 1: Examples of Halogen Addition to Hexafluorobutene Analogs

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| (E)-1,1,1,4,4,4-hexafluorobut-2-ene | Br₂ | 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane | beilstein-journals.org |

| (E/Z)-1,1,1,4,4,4-hexafluorobut-2-enes | ICl | 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane | beilstein-journals.org |

Stereochemical Outcomes and Reaction Pathways

The addition of halogens to alkenes is a stereospecific reaction that typically proceeds with anti-addition. libretexts.orglibretexts.org This outcome is explained by a mechanism involving a cyclic halonium ion intermediate.

The reaction is initiated by the electrophilic attack of the halogen molecule on the alkene's double bond. savemyexams.com The approaching halogen becomes polarized, and the alkene's π-electrons attack the electrophilic halogen atom, displacing the other as a halide ion. libretexts.orglibretexts.org Instead of forming a simple carbocation, the halogen atom uses one of its lone pairs to form a three-membered ring, known as a halonium ion (e.g., bromonium or chloronium ion). libretexts.orglibretexts.orgyoutube.com

This cyclic intermediate shields one face of the molecule. libretexts.org In the second step, the halide ion, acting as a nucleophile, attacks one of the carbons of the halonium ion from the opposite face (backside attack), in a manner similar to an SN2 reaction. libretexts.orglasalle.edu This backside attack forces the ring to open, resulting in the two halogen atoms being on opposite sides of the original double bond, which is defined as anti-stereochemistry. libretexts.orgmasterorganicchemistry.com For example, the bromination of cyclohexene (B86901) yields exclusively trans-1,2-dibromocyclohexane. chemistrysteps.commasterorganicchemistry.com The reaction with a cis-alkene produces a racemic mixture of enantiomers, while a trans-alkene yields a meso compound, if applicable. libretexts.orgmasterorganicchemistry.com This stereospecificity provides strong evidence against the formation of a planar carbocation intermediate, which would allow for bond rotation and lead to a mixture of syn- and anti-addition products. masterorganicchemistry.com

Radical Processes and Polymerization Behavior

The presence of the double bond allows this compound to act as a monomer in polymerization reactions. The strong electron-withdrawing character of the fluoroalkyl groups significantly influences its reactivity in radical processes.

Free Radical Initiated Transformations

In free radical polymerization, an initiator generates free radicals that add to the monomer's double bond, creating a new radical species that can then propagate by adding to subsequent monomer units. Fluoropolymers, in general, have found wide application due to their exceptional chemical and thermal stability. fluorine1.runih.gov The polymerization of fluoroalkenes is a key route to these high-performance materials. nih.gov The radical addition to the electron-deficient double bond of this compound is a feasible transformation, initiating the formation of a polymer chain.

Monomer Reactivity Ratios in Copolymerization

Copolymerization involves the polymerization of two or more different monomers. The composition and structure of the resulting copolymer are heavily dependent on the relative reactivities of the monomers towards the growing radical chain ends, a concept quantified by monomer reactivity ratios (r₁ and r₂). youtube.comcopoldb.jp

The reactivity ratio r₁ is the ratio of the rate constant for a growing chain ending in monomer 1 adding another monomer 1 (k₁₁) to the rate constant for it adding monomer 2 (k₁₂). copoldb.jp Conversely, r₂ is the ratio of the rate constant for a chain ending in monomer 2 adding another monomer 2 (k₂₂) to the rate constant for it adding monomer 1 (k₂₁). copoldb.jp The copolymer equation relates these ratios to the monomer feed composition to predict the composition of the resulting copolymer. youtube.comopen.edu

Table 2: Interpretation of Monomer Reactivity Ratios (r₁ and r₂) in Copolymerization

| Condition | Copolymer Type | Description | Reference |

|---|---|---|---|

| r₁ > 1, r₂ < 1 | Block or Random | Growing M₁* radical prefers adding M₁. Growing M₂* radical prefers adding M₁. Polymer incorporates more M₁ than is in the feed. | youtube.com |

| r₁ < 1, r₂ > 1 | Block or Random | Growing M₁* radical prefers adding M₂. Growing M₂* radical prefers adding M₂. Polymer incorporates more M₂ than is in the feed. | youtube.com |

| r₁ ≈ 1, r₂ ≈ 1 | Ideal / Statistical Random | Both radical types show no preference for either monomer. Copolymer composition matches the feed composition. | open.eduyoutube.com |

| r₁ ≈ 0, r₂ ≈ 0 | Alternating | Each radical strongly prefers to react with the other monomer type. Results in a highly alternating ABAB structure. | youtube.com |

| r₁r₂ = 1 | Ideal / Random | The relative rates of adding M₁ or M₂ are the same, regardless of which radical is at the chain end. | copoldb.jp |

Given the electron-deficient nature of this compound, it would be expected to have a low reactivity ratio (r₁) when copolymerized with an electron-rich monomer like styrene. In such a pairing, the system would likely tend towards alternation (r₁ → 0, r₂ → 0).

Exploration of Controlled Radical Polymerization Mechanisms (e.g., RAFT, ATRP)

Conventional free radical polymerization offers limited control over polymer architecture. Modern techniques, known as controlled radical polymerization (CRP) or reversible-deactivation radical polymerization (RDRP), allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. nih.govsigmaaldrich.com Key CRP methods include Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. fluorine1.ru

The application of these controlled methods to fluoroalkenes is an active area of research aimed at producing well-defined fluoropolymers. nih.govresearchgate.net

Atom Transfer Radical Polymerization (ATRP) : ATRP utilizes a transition metal catalyst (commonly copper) to establish a dynamic equilibrium between active, propagating radicals and dormant species. sigmaaldrich.com This process allows for controlled chain growth. The successful ATRP of fluorinated monomers depends on the careful selection of the catalyst, initiator, and reaction conditions. sigmaaldrich.com

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization : RAFT is a versatile CRP technique that employs a chain transfer agent (a thiocarbonylthio compound) to mediate the polymerization. fluorine1.ru The choice of the RAFT agent is critical for controlling the polymerization of specific monomers. For electron-deficient fluoroalkenes, specialized RAFT agents are required to ensure efficient chain transfer and control over the polymer structure. fluorine1.ru While challenges exist, RAFT has been successfully applied to various fluorinated monomers, highlighting its potential for creating tailored fluoropolymers. fluorine1.ruresearchgate.net

The exploration of these mechanisms for this compound would be a logical step toward synthesizing novel, well-defined fluorinated materials with precise architectures.

Cycloaddition Reactions and Pericyclic Transformations

The electron-withdrawing nature of the fluorine atoms in this compound significantly influences its reactivity in cycloaddition reactions. The double bond is electron-deficient, making it a suitable dienophile in Diels-Alder reactions, particularly with electron-rich dienes. bit.edu.cnnih.govnih.gov Pericyclic transformations, a broader class of reactions that include cycloadditions, are also influenced by the electronic and steric properties imparted by the fluoroalkyl and chloro substituents. bit.edu.cn

Research into the cycloaddition behavior of this compound has explored its reactions with various dienes to form six-membered rings. These reactions are a reliable method for constructing cyclic systems with a high degree of stereochemical control. nih.gov The presence of the two trifluoromethyl groups and two chlorine atoms on the butene backbone introduces considerable steric hindrance and alters the electronic landscape of the molecule, which can affect the regioselectivity and stereoselectivity of the cycloaddition.

One area of interest is the reaction with cyclic dienes, such as cyclopentadiene (B3395910). nih.gov The reaction between an electron-deficient alkene like this compound and a reactive diene like cyclopentadiene is expected to proceed readily. nih.gov The resulting adduct would be a bicyclic compound containing the dichlorinated and hexafluorinated framework, offering a scaffold for further synthetic modifications.

Another important class of dienes for cycloaddition reactions are furans. While furan (B31954) itself can act as a diene, its aromatic character can sometimes lead to competing reaction pathways. However, the use of substituted furans in cycloadditions with activated dienophiles is a well-established method for the synthesis of oxygen-containing heterocyclic compounds. nih.gov The reaction of this compound with furan or its derivatives would be expected to yield oxabicyclic adducts. The stability and further transformations of these adducts are of synthetic interest.

Detailed mechanistic studies often employ computational methods to understand the transition states and predict the stereochemical outcomes of these cycloadditions. The interactions between the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile) govern the feasibility and stereochemical course of the reaction. youtube.com For this compound, the low-lying LUMO makes it a good candidate for normal-electron-demand Diels-Alder reactions.

The table below summarizes potential cycloaddition reactions involving this compound based on the reactivity of similar fluoroalkenes.

| Diene | Expected Product | Reaction Type | Notes |

| Cyclopentadiene | Dichlorohexafluoronorbornene derivative | [4+2] Cycloaddition | Highly reactive diene, reaction likely proceeds under mild conditions. nih.gov |

| Furan | Oxabicycloheptene derivative | [4+2] Cycloaddition | Furan is a less reactive diene; elevated temperatures or Lewis acid catalysis may be required. nih.gov |

| 1,3-Butadiene | Dichlorohexafluorocyclohexene derivative | [4+2] Cycloaddition | Prototypical Diels-Alder reaction; provides access to functionalized six-membered rings. nih.gov |

Substitution Reactions and Functional Group Interconversions

The chlorine atoms in this compound are susceptible to nucleophilic substitution, providing a pathway for functional group interconversions. The strong electron-withdrawing effect of the adjacent trifluoromethyl groups activates the C-Cl bonds towards nucleophilic attack.

Nucleophilic substitution reactions with various nucleophiles, such as alkoxides, amines, and thiolates, can be employed to introduce new functionalities into the molecule. For instance, reaction with sodium methoxide (B1231860) would be expected to yield the corresponding dimethoxy derivative. Similarly, reactions with primary or secondary amines would lead to the formation of amino-substituted hexafluorobutenes. researchgate.netmnstate.edumnstate.edu

The reaction conditions for these substitutions, such as solvent, temperature, and the nature of the nucleophile and base, play a crucial role in determining the reaction outcome and yield. Polyalkylation can be a competing reaction, especially with amine nucleophiles, but can often be controlled by using an excess of the amine. mnstate.edumnstate.edu

Functional group interconversions can also involve the transformation of the double bond. For example, halogenation of the double bond, followed by dehydrohalogenation, can lead to the formation of other halogenated butene derivatives. While specific studies on this compound are limited, research on the related (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes has shown that halogenation with bromine or iodine monochloride, followed by dehydrohalogenation, is a viable route to various halo-substituted hexafluorobutenes. beilstein-journals.org

The table below outlines potential substitution and functional group interconversion reactions for this compound.

| Reagent | Expected Product | Reaction Type |

| Sodium methoxide | 1,4-Dimethoxyhexafluoro-2-butene | Nucleophilic Substitution |

| Ammonia | 1,4-Diaminohexafluoro-2-butene | Nucleophilic Substitution |

| Diethylamine | 1,4-Bis(diethylamino)hexafluoro-2-butene | Nucleophilic Substitution |

| Bromine | 2,3-Dibromo-1,4-dichlorohexafluoro-butane | Halogenation |

| Potassium hydroxide (after bromination) | Bromo-chloro-hexafluorobutadiene | Dehydrobromination |

Organometallic Catalyzed Transformations

Organometallic catalyzed reactions offer powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound can serve as a substrate in such transformations. The carbon-chlorine bonds in the molecule are potential sites for cross-coupling reactions catalyzed by transition metals like palladium. wikipedia.orgorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions, are widely used in organic synthesis. wikipedia.orgorganic-chemistry.orgwikipedia.orglibretexts.orggold-chemistry.orgjk-sci.com In a potential Heck reaction, this compound could be coupled with an alkene to form a more complex unsaturated system. wikipedia.orgorganic-chemistry.org The Sonogashira reaction would involve coupling with a terminal alkyne to produce a conjugated enyne derivative. wikipedia.orglibretexts.orggold-chemistry.orgjk-sci.com The success of these reactions would depend on the choice of catalyst, ligands, base, and reaction conditions to achieve efficient coupling and avoid side reactions.

Reactions involving organometallic reagents like Grignard reagents (RMgX) and organolithium reagents (RLi) are fundamental in C-C bond formation. wikipedia.orgwikipedia.org However, their high reactivity can sometimes lead to a lack of selectivity. Organocuprates, also known as Gilman reagents (R₂CuLi), are generally softer nucleophiles and are known to be effective in substitution reactions and conjugate additions. wikipedia.orgnih.govchem-station.comchemistrysteps.com The reaction of this compound with an organocuprate could potentially lead to the substitution of one or both chlorine atoms with the organic group from the cuprate.

The table below presents a summary of potential organometallic catalyzed transformations for this compound.

| Reaction Name | Catalyst/Reagent | Expected Product Type |

| Heck Reaction | Palladium catalyst, Base | Substituted hexafluorodiene |

| Sonogashira Coupling | Palladium catalyst, Copper co-catalyst, Base | Conjugated enyne |

| Suzuki Coupling | Palladium catalyst, Base | Aryl- or vinyl-substituted hexafluorobutene |

| Stille Coupling | Palladium catalyst | Stannylated or coupled product |

| Reaction with Organocuprates | R₂CuLi | Alkyl- or aryl-substituted hexafluorobutene |

Advanced Spectroscopic and Structural Elucidation of 1,4 Dichlorohexafluoro 2 Butene

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

For 1,4-dichlorohexafluoro-2-butene, distinct vibrational frequencies are associated with the C-F, C-Cl, and C=C bonds.

Characteristic Vibrations: Strong absorptions in the IR spectrum are expected in the 1000-1400 cm⁻¹ range, characteristic of C-F stretching modes. The C=C double bond stretch would appear in the 1650-1700 cm⁻¹ region, its exact position influenced by the attached fluorine atoms. C-Cl stretching vibrations are typically found in the lower frequency region of 600-800 cm⁻¹.

Conformer Analysis and Symmetry: The trans and cis isomers can be distinguished using vibrational spectroscopy. The trans isomer is centrosymmetric, meaning it has a center of inversion. According to the "rule of mutual exclusion," for a centrosymmetric molecule, vibrational modes that are active in the Raman spectrum are inactive in the IR spectrum, and vice versa. The cis isomer does not have a center of inversion, so many of its vibrational modes may be active in both IR and Raman spectra.

Theoretical Predictions: Computational chemistry methods, such as Density Functional Theory (DFT), can be used to predict the stable conformers and their corresponding vibrational frequencies. These theoretical spectra can then be compared with experimental IR and Raman data to confirm the structure and assign the observed bands to specific molecular motions.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| C=C Stretch | 1650 - 1700 | IR & Raman |

| C-F Stretch | 1000 - 1400 | Strong in IR |

| C-Cl Stretch | 600 - 800 | IR & Raman |

| Bending/Deformation Modes | < 600 | IR & Raman |

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information on the molecular weight and elemental composition of a molecule and offers structural clues through the analysis of its fragmentation patterns.

Molecular Ion and Exact Mass: High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with very high precision. The calculated exact mass of C₄Cl₂F₆ is 231.9281 u. lookchem.com HRMS can confirm the elemental formula of the parent ion.

Isotopic Distribution: A key feature in the mass spectrum of this compound is the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). A molecule containing two chlorine atoms will exhibit a characteristic pattern of three peaks for the molecular ion cluster:

M+ peak: Contains two ³⁵Cl atoms.

M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.

M+4 peak: Contains two ³⁷Cl atoms. The relative intensity of these peaks will be approximately 9:6:1, which is a definitive indicator for the presence of two chlorine atoms in the ion. docbrown.info

Fragmentation Pattern: Upon electron ionization, the molecular ion can fragment. Common fragmentation pathways for halogenated alkanes and alkenes include the loss of a halogen atom or a haloalkyl group. libretexts.orgmiamioh.edu For this compound, likely fragmentation includes:

Cleavage of a C-Cl bond to lose a Cl radical (·Cl), resulting in a [C₄F₆Cl]⁺ ion. This fragment would still show the isotopic signature of one chlorine atom (M' and M'+2 peaks in a ~3:1 ratio).

Cleavage of a C-C bond, for example, losing a ·CF₂Cl radical to form a [C₃F₄Cl]⁺ ion.

Cleavage resulting in the formation of stable ions like [CF₂Cl]⁺.

Table 4: Predicted Major Ions in the Mass Spectrum of this compound

| Ion Formula | m/z (for ³⁵Cl) | Identity |

|---|---|---|

| [C₄Cl₂F₆]⁺ | 232 | Molecular Ion (M+) |

| [C₄ClF₆]⁺ | 197 | [M - Cl]⁺ |

| [C₃F₄Cl]⁺ | 131 | [M - CF₂Cl]⁺ |

| [CF₂Cl]⁺ | 85 | Dichlorofluoromethyl cation |

Note: m/z values are nominal and based on the most abundant isotopes (¹²C, ¹⁹F, ³⁵Cl). Each chlorine-containing fragment will exhibit a characteristic isotopic pattern.

Gas-Phase Electron Diffraction for Conformational Analysis

Gas-phase electron diffraction (GED) is a powerful technique for determining the three-dimensional arrangement of atoms in a molecule in the gaseous state. wikipedia.org This method provides detailed information on bond lengths, bond angles, and dihedral (torsional) angles, which are fundamental to understanding a molecule's conformational preferences and structural dynamics. In the gas phase, molecules are free from the intermolecular forces present in liquid or solid states, allowing for the study of their intrinsic structures. wikipedia.org

The principle of GED involves directing a high-energy beam of electrons onto a stream of the gaseous sample. The electrons are scattered by the electrostatic potential of the molecule, creating a diffraction pattern that is dependent on the distances between all pairs of atoms. wikipedia.org By analyzing this pattern, a radial distribution curve can be generated, from which the equilibrium internuclear distances can be derived with high precision.

For a molecule such as this compound, which possesses a C=C double bond, isomerism (cis/trans) is a key structural feature. Furthermore, rotation around the C-C single bonds allows for different spatial arrangements of the -CF2Cl groups. These different arrangements, or conformations, can be investigated using GED. The analysis of the diffraction data can reveal the predominant conformer(s) in the gas phase and the relative populations of different conformers if more than one is present.

While a specific gas-phase electron diffraction study for this compound is not publicly available, the conformational analysis of structurally related molecules can provide significant insights. For instance, studies on halogenated butanes and ethanes have shown that the substitution of hydrogen with halogens significantly influences rotational barriers and conformational equilibria. In 1,2-dihaloethanes, the size and electronegativity of the halogen atoms determine the relative stability of the gauche and anti conformers. nih.govyoutube.com

In the case of this compound, the presence of bulky and electronegative fluorine and chlorine atoms is expected to lead to significant steric and electrostatic interactions that will govern the molecule's preferred conformation. The molecule can exist as both cis and trans isomers with respect to the C=C double bond. For each of these isomers, different conformations arise from the rotation around the C-C single bonds.

Computational chemistry, often used in conjunction with GED, can predict the stable conformers and their relative energies. For this compound, theoretical calculations would be essential to model the potential energy surface and identify the minima corresponding to stable conformers. These calculated structures can then be used as starting models for the refinement of GED data.

Below are illustrative tables of expected structural parameters for the trans and cis isomers of this compound, based on typical values for similar fluorinated and chlorinated hydrocarbons. These tables demonstrate the type of detailed structural information that would be obtained from a gas-phase electron diffraction study.

Table 1: Hypothetical Geometrical Parameters for trans-1,4-Dichlorohexafluoro-2-butene

| Parameter | Value |

| Bond Lengths (Å) | |

| C=C | 1.34 ± 0.01 |

| C-C | 1.50 ± 0.02 |

| C-F | 1.35 ± 0.01 |

| C-Cl | 1.77 ± 0.02 |

| **Bond Angles (°) ** | |

| ∠C=C-C | 124 ± 2 |

| ∠C-C-F | 109.5 ± 1.5 |

| ∠C-C-Cl | 111 ± 2 |

| ∠F-C-F | 109 ± 2 |

| Dihedral Angles (°) | |

| Cl-C-C=C | Variable (describes conformation) |

Table 2: Hypothetical Geometrical Parameters for cis-1,4-Dichlorohexafluoro-2-butene

| Parameter | Value |

| Bond Lengths (Å) | |

| C=C | 1.34 ± 0.01 |

| C-C | 1.51 ± 0.02 |

| C-F | 1.35 ± 0.01 |

| C-Cl | 1.77 ± 0.02 |

| **Bond Angles (°) ** | |

| ∠C=C-C | 125 ± 2 |

| ∠C-C-F | 109.5 ± 1.5 |

| ∠C-C-Cl | 110 ± 2 |

| ∠F-C-F | 108 ± 2 |

| Dihedral Angles (°) | |

| Cl-C-C=C | Variable (describes conformation) |

The precise determination of the dihedral angles would reveal the most stable conformation of the -CF2Cl groups relative to the carbon-carbon double bond. A detailed GED study would not only provide these structural parameters but also the mean amplitudes of vibration for the bonded and non-bonded atom pairs, offering further insight into the molecule's dynamics.

Computational Chemistry and Theoretical Investigations of 1,4 Dichlorohexafluoro 2 Butene

Quantum Chemical Calculations of Electronic Structure and Bonding

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov DFT studies on fluorinated butenes typically focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these frontier orbitals are crucial for predicting a molecule's reactivity.

For 1,4-dichlorohexafluoro-2-butene, the HOMO is expected to be localized around the C=C double bond, characteristic of a π-orbital. The LUMO, conversely, would likely be an antibonding π* orbital, also centered on the double bond. The presence of highly electronegative fluorine and chlorine atoms significantly lowers the energy levels of both the HOMO and LUMO compared to non-halogenated butene. This reduction in orbital energies generally implies greater chemical stability and a lower propensity to act as an electron donor. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and the energy required for electronic excitation.

Table 1: Illustrative Frontier Orbital Energies for this compound Isomers (Hypothetical DFT Data) This table presents hypothetical data based on typical results for similar fluorinated alkenes to illustrate the expected findings from DFT calculations.

| Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| (E)-1,4-dichlorohexafluoro-2-butene | -11.5 | -1.2 | 10.3 |

| (Z)-1,4-dichlorohexafluoro-2-butene | -11.4 | -1.1 | 10.3 |

Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, provide a rigorous method for determining electron density and electrostatic potential maps. These maps are invaluable for understanding intermolecular interactions and identifying reactive sites.

For this compound, an electrostatic potential map would reveal regions of negative potential localized around the electronegative fluorine and chlorine atoms, indicating their ability to engage in interactions with electrophiles. Conversely, regions of positive potential would be expected near the carbon atoms and, to a lesser extent, the hydrogen atoms (if any were present). The area around the π-system of the double bond, while electron-rich, is significantly influenced by the inductive effect of the halogens, making it less nucleophilic than in simple alkenes.

Conformer Analysis and Potential Energy Surface Mapping

This compound exists as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=C double bond. lookchem.com Furthermore, rotation around the C-C single bonds in each isomer gives rise to different conformers. Conformer analysis involves mapping the potential energy surface to identify the most stable conformers (energy minima) and the energy barriers (transition states) that separate them.

Theoretical calculations would predict that the (E)-isomer is likely more stable than the (Z)-isomer due to reduced steric hindrance between the bulky -CF2Cl groups. For each isomer, different staggered and eclipsed conformations would arise from the rotation of these terminal groups. A detailed potential energy surface map would quantify the relative energies of these conformers and the rotational barriers, providing insight into the molecule's flexibility and the populations of different conformers at a given temperature.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict reaction feasibility, kinetics, and selectivity. mdpi.com Studies on related fluoroalkenes often model reaction pathways such as pyrolysis, oxidation, or addition reactions. nih.gov

For instance, a known reaction is the synthesis of Z-1,1,1,4,4,4-hexafluoro-2-butene from (E/Z)-2,3-dichlorohexafluoro-2-butene via a dechlorination reaction. researchgate.netbit.edu.cn Similar modeling could be applied to reactions involving this compound, such as its potential conversion to other useful fluorinated compounds.

Modeling the reaction pathways of this compound would involve identifying all plausible intermediates and calculating their formation energies. For example, in a nucleophilic addition reaction, the calculation would model the approach of the nucleophile to the double bond, the formation of a carbanionic intermediate, and subsequent steps. The calculated activation energies for competing pathways allow for the prediction of the major product. The stability of the intermediates, influenced by the electronic effects of the fluorine and chlorine substituents, would be a critical factor in determining the reaction's outcome.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Coupling Constants)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is particularly useful for identifying isomers and confirming molecular structures. chemaxon.com For fluorinated compounds, predicting ¹⁹F NMR spectra is especially important.

For the (E) and (Z) isomers of this compound, theoretical calculations would predict distinct ¹⁹F and ¹³C NMR chemical shifts. The spatial arrangement of the substituents in the (Z)-isomer would lead to different through-space interactions compared to the (E)-isomer, resulting in observable differences in their respective spectra. Calculations would also predict the magnitude of coupling constants (e.g., J-coupling between fluorine nuclei and between fluorine and carbon nuclei), providing further structural information. These theoretical predictions serve as a valuable guide for the interpretation of experimental NMR data.

Table 2: Illustrative Predicted NMR Chemical Shifts for this compound Isomers (Hypothetical) This table presents hypothetical data to illustrate the expected differences in NMR chemical shifts that would be predicted by computational models. Actual values require specific, high-level calculations.

| Isomer | Nucleus | Predicted Chemical Shift (ppm) | Comment |

|---|---|---|---|

| (E)-1,4-dichlorohexafluoro-2-butene | ¹³C (C=C) | ~135 | The precise chemical shifts are highly sensitive to the computational method and basis set used. The key value of the prediction is the difference between isomers. |

| ¹⁹F (-CF₂Cl) | ~ -60 | ||

| (Z)-1,4-dichlorohexafluoro-2-butene | ¹³C (C=C) | ~133 | |

| ¹⁹F (-CF₂Cl) | ~ -58 |

Role of 1,4 Dichlorohexafluoro 2 Butene As a Precursor and Monomer in Advanced Synthesis

Building Block in the Synthesis of Specialty Fluorinated Organic Compounds

Formation of Fluorinated Cyclic Systems

There is no available scientific literature detailing the use of 1,4-dichlorohexafluoro-2-butene as a direct precursor for the formation of fluorinated cyclic systems. In contrast, its non-fluorinated counterpart, 1,4-dichloro-2-butene, is a well-established starting material for synthesizing various heterocyclic compounds. wikipedia.org

Synthesis of Functionalized Oligomers

Information regarding the synthesis of functionalized oligomers from this compound is not present in the surveyed scientific and patent literature.

Monomer for the Development of Novel Fluoropolymers and Copolymers

Homopolymerization and Copolymerization for Tailored Material Architectures

No studies describing the homopolymerization or copolymerization of this compound to create tailored material architectures could be identified. The polymerization of fluorinated alkenes is a key process in materials science, but this specific monomer does not appear in available reports.

Mechanistic Influence of Monomer Structure on Polymer Microstructure and Properties

Given the absence of polymerization studies for this compound, there is no research available on the mechanistic influence of its structure on polymer microstructure and properties.

Intermediate in the Preparation of Complex Molecular Scaffolds (e.g., for Agrochemical or Pharmaceutical Research)

While fluorinated molecules are of high importance in agrochemical and pharmaceutical research, there is no documented use of this compound as an intermediate in the preparation of complex molecular scaffolds for these applications. The synthesis of related compounds, such as Z-1,1,1,4,4,4-hexafluoro-2-butene (HFO-1336mzz), has been developed for applications like foam-blowing and as refrigerants, but this involves different precursors like (E/Z)-2,3-dichlorohexafluoro-2-butene. acs.org The non-fluorinated 1,4-dichloro-2-butene serves as an intermediate in the production of adiponitrile (B1665535) and chloroprene, which are precursors to nylon and synthetic rubber, respectively. nih.gov

Environmental Degradation Pathways and Atmospheric Chemical Mechanisms of 1,4 Dichlorohexafluoro 2 Butene

Photolytic Degradation Mechanisms in the Atmosphere and Aqueous Environments

Photolytic degradation, or photolysis, is a process where molecules are broken down by absorbing light energy, typically from the sun. For a chemical to undergo direct photolysis in the environment, its absorption spectrum must overlap with the solar spectrum, and the absorption of a photon must lead to a chemical reaction.

Specific experimental data on the UV absorption cross-sections and quantum yields for the photodissociation of 1,4-dichlorohexafluoro-2-butene are not available in the reviewed scientific literature. This information is essential for quantifying the rate of direct photolysis in the atmosphere and in sunlit surface waters.

Detailed studies identifying the specific reactive intermediates and degradation products resulting from the photolysis of this compound have not been reported in the available literature. In principle, the absorption of UV radiation could lead to the cleavage of the carbon-chlorine (C-Cl) or carbon-carbon (C-C) bonds, generating highly reactive radical species that would subsequently react with other atmospheric components.

Reaction with Atmospheric Oxidants (e.g., Hydroxyl Radicals, Ozone, Chlorine Atoms)

The primary removal process for many organic compounds in the troposphere is reaction with oxidants. The most important of these are the hydroxyl radical (•OH), the nitrate (B79036) radical (NO₃), ozone (O₃), and chlorine atoms (Cl•). The presence of a carbon-carbon double bond in this compound suggests it would be reactive toward these oxidants.

There is no published data available for the reaction rate constants (kinetics) or the resulting products for the gas-phase reactions of this compound with hydroxyl radicals, ozone, or chlorine atoms. This lack of kinetic data prevents the calculation of its atmospheric lifetime with respect to these key oxidants.

Abiotic Degradation in Aquatic Systems (e.g., Hydrolysis Mechanisms)

Abiotic degradation in water involves non-biological processes such as hydrolysis. Hydrolysis is a chemical reaction in which a molecule of water ruptures one or more chemical bonds. For halogenated compounds, this often involves the substitution of a halogen atom with a hydroxyl group (-OH).

Available data indicates that this compound undergoes gradual hydrolysis. sci-hub.sescribd.com The presence of chlorine atoms suggests that the C-Cl bonds are the likely sites for this reaction, which would lead to the formation of hydrochloric acid and fluorinated alcohol intermediates. The rate of this process has not been quantified in the literature.

Table 1: Abiotic Degradation Data for this compound

| Degradation Pathway | Finding | Source(s) |

| Hydrolysis | The compound undergoes gradual hydrolysis. | sci-hub.sescribd.com |

Mechanistic Aspects of Biotic (Microbial) Transformation

Biotic degradation involves the transformation of a chemical by living organisms, primarily microorganisms like bacteria and fungi. These processes are critical for the ultimate removal of many organic pollutants from the environment.

Information regarding the microbial transformation of this compound is not present in the reviewed scientific literature. The high degree of halogenation, particularly with fluorine, often makes such compounds resistant to microbial attack.

Advanced Analytical Methodologies for Research Focused Investigations of 1,4 Dichlorohexafluoro 2 Butene

Gas Chromatography-Mass Spectrometry (GC-MS) for Mechanistic Study and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. chemicalbook.com It is particularly well-suited for the analysis of fluorinated compounds due to their often high volatility. researchgate.net In the context of 1,4-dichlorohexafluoro-2-butene, GC-MS would be the method of choice for both mechanistic studies of its reactions and for the detection of trace amounts in various matrices.

For mechanistic investigations, such as studying its thermal decomposition, GC-MS can identify the resulting products, providing evidence for proposed reaction pathways. researchgate.net The mass spectrometer fragments the parent molecule in a characteristic pattern, which allows for the elucidation of the structure of the fragments and, by extension, the original molecule's structure and bonding.

In trace analysis, the high sensitivity and selectivity of GC-MS are critical. nih.gov When coupled with techniques like thermal desorption, GC-MS can detect extremely low concentrations of fluorinated compounds in complex samples such as air. nih.gov The selection of appropriate chromatographic columns and MS detector settings is crucial for achieving the desired separation and sensitivity. For highly reactive or volatile fluorinated compounds, specialized injection techniques and inert column materials may be necessary to prevent degradation or interaction with the analytical system. researchgate.net

Interactive Table: General GC-MS Parameters for Volatile Fluorinated Compounds

Below are typical parameters that could serve as a starting point for developing a specific GC-MS method for this compound analysis.

| Parameter | Value/Description | Purpose |

| Injector Type | Split/Splitless or PTV | To introduce a small, representative sample onto the column. |

| Injector Temperature | 200-250 °C | To ensure rapid volatilization of the analyte. |

| Column Type | Fused silica (B1680970) capillary with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) | To separate the analyte from other components in the sample based on boiling point and polarity. |

| Oven Temperature Program | Start at a low temperature (e.g., 40 °C) and ramp to a high temperature (e.g., 300 °C) | To achieve good separation of compounds with a range of volatilities. |

| Carrier Gas | Helium or Hydrogen | To carry the analytes through the column. |

| Ionization Mode | Electron Ionization (EI) | To fragment the analyte molecules for mass analysis. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | To separate the fragment ions based on their mass-to-charge ratio. |

| Detector | Electron Multiplier | To detect the ions and generate a signal. |

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment of Derivatives

High-Performance Liquid Chromatography (HPLC) is a cornerstone of separation science, used for the analysis of a wide variety of non-volatile or thermally labile compounds. numberanalytics.com For derivatives of this compound, which may be less volatile or more polar than the parent compound, HPLC would be an essential tool for separation and purity assessment. nih.gov

The choice of HPLC mode (normal-phase, reversed-phase, or specialized fluorinated phases) would depend on the specific properties of the derivatives. chromatographyonline.com Reversed-phase HPLC, often with a C18 stationary phase, is a common starting point for many organic molecules. researchgate.net However, for highly fluorinated derivatives, stationary phases specifically designed for fluorinated compounds, such as those with pentafluorophenyl (PFP) functionalities, can offer unique selectivity and improved retention. researchgate.net

Purity assessment by HPLC involves separating the main compound from any impurities, which could be unreacted starting materials, byproducts, or degradation products. The area under each peak in the chromatogram is proportional to the concentration of that component, allowing for the calculation of the purity of the main compound. wiley.com For accurate quantification, a suitable detector, such as a UV-Vis or a mass spectrometer (LC-MS), is required. squ.edu.om

Interactive Table: General HPLC Parameters for Fluorinated Compound Derivatives

The following table outlines general parameters that could be adapted for the HPLC analysis of this compound derivatives.

| Parameter | Value/Description | Purpose |

| Stationary Phase | C18, PFP, or other fluorinated phase | To provide the primary mechanism for separation based on analyte-stationary phase interactions. |

| Mobile Phase | A mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) | To carry the analytes through the column and influence their retention. |

| Elution Mode | Isocratic or Gradient | To maintain a constant mobile phase composition or to change it over time to improve separation. |

| Flow Rate | 0.5 - 2.0 mL/min | To control the speed at which the analytes move through the column. |

| Column Temperature | Ambient to elevated (e.g., 30-60 °C) | To improve peak shape and reduce analysis time. |

| Detector | UV-Vis, Diode Array Detector (DAD), or Mass Spectrometer (MS) | To detect the analytes as they elute from the column. |

| Injection Volume | 5 - 20 µL | The volume of the sample introduced into the HPLC system. |

Development and Optimization of Advanced Spectroscopic Techniques for In Situ Monitoring

The ability to monitor chemical reactions in real-time, or in situ, provides invaluable information about reaction kinetics, intermediates, and mechanisms. For reactions involving this compound, advanced spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for in situ analysis. clairet.co.ukcapes.gov.br

In situ FTIR spectroscopy can track changes in the vibrational modes of functional groups as a reaction progresses. irdg.org By inserting a probe directly into the reaction vessel, the disappearance of reactant peaks and the appearance of product peaks can be monitored continuously. This is particularly useful for identifying transient intermediates that may not be observable by traditional offline analysis.

NMR spectroscopy, especially ¹⁹F NMR, is exceptionally well-suited for studying fluorinated compounds. nih.gov The large chemical shift range and high sensitivity of the ¹⁹F nucleus provide detailed information about the electronic environment of each fluorine atom in a molecule. numberanalytics.com In situ NMR allows for the direct observation of the transformation of this compound and the formation of products, providing quantitative data on reaction kinetics and product distribution without the need for sample workup. youtube.com

The development and optimization of these techniques for a specific reaction would involve selecting the appropriate spectroscopic parameters, designing or adapting a suitable reaction cell or probe, and developing a data analysis workflow to extract meaningful kinetic and mechanistic information. nih.gov

Interactive Table: Comparison of In Situ Spectroscopic Techniques

| Technique | Principle | Information Provided | Advantages for Fluorinated Compounds |

| FTIR Spectroscopy | Measures the absorption of infrared radiation, which excites molecular vibrations. | Changes in functional groups, reaction progress, identification of intermediates. | Can monitor changes in C-F, C-Cl, and C=C bonds. |

| NMR Spectroscopy | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Detailed structural information, quantitative analysis of reactants and products, reaction kinetics. | ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, offering detailed structural insights. |

Future Research Directions and Emerging Opportunities in 1,4 Dichlorohexafluoro 2 Butene Chemistry

Design and Synthesis of Next-Generation Catalytic Systems

The selective functionalization of 1,4-dichlorohexafluoro-2-butene presents a considerable challenge due to the presence of multiple reactive sites. The development of advanced catalytic systems is paramount to control the chemo- and regioselectivity of its reactions. Future research will likely focus on catalysts that can selectively activate one or both of the C-Cl bonds, or the C=C double bond, enabling a wider range of synthetic transformations.

Homogeneous catalysis, particularly using transition metals, holds significant promise. Research into catalysts for the activation of C-Cl bonds in polychloroalkanes is an active area that can be extended to this compound. For instance, the development of catalysts for C-Cl bond activation through carbene insertion, which has been explored for other polychlorinated compounds, could be adapted for this specific substrate. Furthermore, the design of ligands that can fine-tune the electronic and steric properties of metal centers will be crucial for achieving high selectivity in cross-coupling reactions. The development of catalytic systems that enable the selective mono- or di-substitution of the chlorine atoms would open up avenues for creating a diverse array of new molecules.

Heterogeneous catalysis also presents opportunities for developing more sustainable and recyclable catalytic processes. The design of solid-supported catalysts, such as metal nanoparticles or single-atom catalysts on various supports, could offer enhanced stability and ease of separation, which are critical for industrial applications.

Rational Design of Fluorinated Materials with Tailored Reactivity

The unique combination of a fluorinated backbone and reactive chlorine atoms makes this compound an attractive building block for the synthesis of advanced fluorinated materials. Future research is expected to focus on the rational design of polymers and other materials with precisely controlled properties.

One promising area is the synthesis of novel fluorinated polymers. By utilizing this compound as a monomer or cross-linking agent, it may be possible to create polymers with enhanced thermal stability, chemical resistance, and specific optical or electrical properties. Research into the copolymerization of this compound with other monomers could lead to a new class of fluoropolymers with tunable characteristics. The development of fluorinated materials is a growing field, with applications ranging from electronics to high-performance elastomers. libretexts.org

Another emerging opportunity lies in the synthesis of fluorinated heterocycles. Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The reactivity of the chlorine atoms and the double bond in this compound can be exploited in cycloaddition reactions and other cyclization strategies to construct a variety of fluorinated heterocyclic systems. mdpi.com The synthesis of novel fluorinated heterocycles containing sulfur or other heteroatoms is an area of active investigation. mdpi.com

Table 1: Potential Applications of Materials Derived from this compound

| Material Class | Potential Properties | Potential Applications |

| Fluorinated Polymers | High thermal stability, chemical inertness, low surface energy | High-performance elastomers, chemically resistant coatings, advanced dielectrics |

| Fluorinated Heterocycles | Unique biological activity, specific electronic properties | Agrochemicals, pharmaceuticals, organic electronics |

Elucidation of Complex Reaction Networks and Stereocontrol

The reactivity of this compound can lead to complex reaction mixtures, making the elucidation of the underlying reaction networks a critical area of future research. A deeper understanding of the reaction mechanisms will enable better control over product distribution and the development of more efficient synthetic protocols.

Stereocontrol in reactions involving this compound is a particularly important challenge. The presence of a double bond and two stereogenic centers in some of its derivatives means that the control of stereochemistry is crucial for accessing specific isomers with desired properties. Future research will likely involve the use of chiral catalysts and reagents to achieve high levels of stereoselectivity in reactions such as additions, substitutions, and cycloadditions. The development of stereoselective synthetic methods is a cornerstone of modern organic chemistry, and its application to fluorinated compounds is of great interest.

The study of cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, involving this compound as either the diene or dienophile component, could lead to the synthesis of complex polycyclic fluorinated molecules. mdpi.com Understanding the factors that govern the regio- and stereoselectivity of these reactions will be a key research focus.

Integration of Predictive Modeling with Experimental Validation

The synergy between computational chemistry and experimental work is becoming increasingly important in modern chemical research. For this compound, the integration of predictive modeling with experimental validation will be instrumental in accelerating the pace of discovery.

Computational methods, such as density functional theory (DFT), can be employed to investigate the electronic structure and reactivity of this compound. These studies can provide valuable insights into reaction mechanisms, predict the feasibility of new reactions, and guide the design of new catalysts and reagents. For example, computational analysis can help in understanding the relative reactivity of the C-Cl bonds and the double bond, aiding in the development of selective transformations. Mechanistic studies, often supported by computational work, are crucial for understanding and optimizing chemical reactions. nih.gov

Experimental validation of the computational predictions is essential to ensure the reliability of the models. A closed-loop approach, where experimental results are used to refine and improve the computational models, will be a powerful strategy for advancing the chemistry of this compound. This integrated approach will not only deepen our fundamental understanding of this versatile molecule but also facilitate the discovery of new and valuable applications.

Q & A

Q. Basic

- Use inert-atmosphere gloveboxes to prevent combustion (flash point: -21°C) .

- Store in sealed, corrosion-resistant containers (e.g., Hastelloy).

- Emergency protocols should address inhalation risks (refer to SDS for LC₅₀ data) .

How does isomerism impact the thermodynamic stability and reactivity of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.